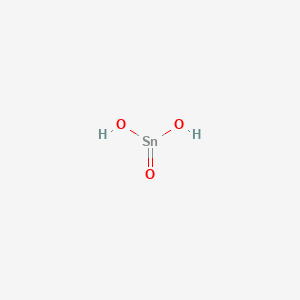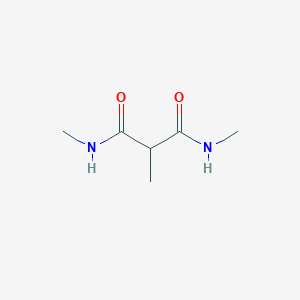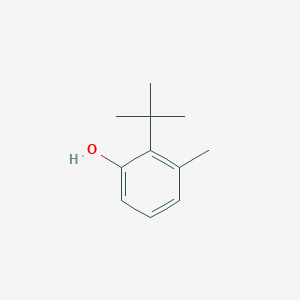
3-MERCAPTOPROPILTRIMETILSILANO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-MERCAPTOPROPYLTRIMETHYLSILANE is an organosilicon compound with the molecular formula C₆H₁₆SSi. It is a thiol derivative where the thiol group is attached to a propyl chain, which is further bonded to a trimethylsilyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Aplicaciones Científicas De Investigación
3-MERCAPTOPROPYLTRIMETHYLSILANE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
Target of Action
The primary target of 3-Mercaptopropyltrimethoxysilane is the surface of various materials, including metals and nanoparticles . It is often used as a conjunction reagent to immobilize a variety of nanoparticles .
Mode of Action
3-Mercaptopropyltrimethoxysilane interacts with its targets through the formation of covalent bonds. The thiol group in the compound has a strong affinity for certain metals, allowing it to form strong covalent bonds . This interaction results in the formation of a self-assembled monolayer (SAM) on the surface of the target .
Biochemical Pathways
For instance, it can be used to modify the surface of materials, thereby affecting their chemical and physical properties .
Result of Action
The primary result of 3-Mercaptopropyltrimethoxysilane’s action is the modification of the surface of its target. This can lead to a variety of effects, depending on the specific application. For example, it can be used to protect against corrosion on quaternary bronze in urban atmospheres . It can also be used to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .
Action Environment
The action, efficacy, and stability of 3-Mercaptopropyltrimethoxysilane can be influenced by various environmental factors. For instance, the presence of certain metals can enhance the compound’s ability to form covalent bonds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-MERCAPTOPROPYLTRIMETHYLSILANE can be synthesized through several methods. One common method involves the reaction of 1-propanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In industrial settings, the production of 3-MERCAPTOPROPYLTRIMETHYLSILANE often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-MERCAPTOPROPYLTRIMETHYLSILANE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as halides and alkoxides are used for substitution reactions.
Addition: Electrophiles like alkyl halides and acyl chlorides are used in addition reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Substitution: Various substituted silyl compounds.
Addition: Adducts with electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanethiol, 3-trimethoxysilyl-: Similar structure but with methoxy groups instead of methyl groups.
1-Propanethiol, 3-triethoxysilyl-: Contains ethoxy groups instead of methyl groups.
3-MERCAPTOPROPYLTRIMETHYLSILANE: The compound .
Uniqueness
3-MERCAPTOPROPYLTRIMETHYLSILANE is unique due to its specific combination of a thiol group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science.
Propiedades
IUPAC Name |
3-trimethylsilylpropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBMENVWKFZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158444 |
Source


|
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13399-93-4 |
Source


|
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)







